2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one
Description
Systematic IUPAC Nomenclature and CAS Registry Number (1184916-06-0)
The compound 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. Its nomenclature reflects the substitution pattern on the pteridine core scaffold. The parent structure, pteridine (C₆H₄N₄), is a bicyclic heterocyclic system comprising fused pyrimidine and pyrazine rings.
The IUPAC name specifies substituents at positions 2, 4, 6, and 8 of the pteridine system:
- Amino group (-NH₂) at position 2
- Methyl group (-CH₃) at position 4
- Bromine atom (-Br) at position 6
- Isopropyl group (-CH(CH₃)₂) at position 8
Additionally, the keto group (-C=O) at position 7 and the hydrogenation state of the heterocyclic system are denoted by the suffix "-7(8H)-one," indicating partial saturation at the 8-position.
The CAS Registry Number for this compound is 1184916-06-0 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from other chemical entities.
Molecular Formula (C₁₀H₁₂BrN₅O) and Molecular Weight (298.14 g/mol)
The molecular formula C₁₀H₁₂BrN₅O encapsulates the elemental composition of the compound:
- 10 carbon atoms
- 12 hydrogen atoms
- 1 bromine atom
- 5 nitrogen atoms
- 1 oxygen atom
The molecular weight , calculated from the formula, is 298.14 g/mol . This value is derived from the sum of the atomic weights of its constituent elements:
- Carbon (12.01 × 10 = 120.10)
- Hydrogen (1.01 × 12 = 12.12)
- Bromine (79.90 × 1 = 79.90)
- Nitrogen (14.01 × 5 = 70.05)
- Oxygen (16.00 × 1 = 16.00)
The precision of this molecular weight is critical for analytical techniques such as mass spectrometry, where it aids in compound identification.
Structural Relationship to Pteridine Core Scaffolds
The pteridine scaffold consists of a pyrimidine ring (positions 1–4) fused to a pyrazine ring (positions 5–8). In This compound , this core is modified by four substituents (Figure 1):
- Position 2 : The amino group introduces a nucleophilic site, influencing hydrogen-bonding interactions and electronic distribution.
- Position 4 : The methyl group contributes to steric effects and modulates solubility.
- Position 6 : Bromine, a halogen, enhances electrophilic character and may facilitate cross-coupling reactions.
- Position 8 : The isopropyl group introduces chirality and steric bulk, affecting molecular recognition.
The 7-keto group and partial saturation at position 8 distinguish this compound from fully aromatic pteridines. These features impact its redox behavior and tautomeric equilibria, which are central to the biological activity of related pteridine derivatives.
The structural modifications position this compound as a functionalized pteridine derivative with potential applications in medicinal chemistry and materials science, leveraging the inherent electronic properties of the pteridine core.
Properties
IUPAC Name |
2-amino-6-bromo-4-methyl-8-propan-2-ylpteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4H,1-3H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEXJWDVOBFVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H14BrN5O
- Molecular Weight : 298.14 g/mol
- CAS Number : 1184916-06-0
The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Research indicates that it may function as a phosphodiesterase (PDE) inhibitor, which can lead to increased intracellular levels of cyclic nucleotides, thus enhancing cellular signaling pathways involved in various physiological processes .
Therapeutic Potential
- Anti-inflammatory Properties : The compound has shown promise in inhibiting tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory responses. In vitro studies suggest that it can reduce TNFα levels, potentially providing therapeutic benefits in inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. It appears to interfere with cell cycle regulation, promoting cell death in certain cancer lines .
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress markers .
Study 1: PDE Inhibition and Inflammatory Response
A study evaluated the effects of this compound on human macrophages. Results indicated a significant reduction in TNFα production when treated with varying concentrations of the compound, highlighting its potential as an anti-inflammatory agent.
| Concentration (µM) | TNFα Production (pg/mL) |
|---|---|
| 0 | 1500 |
| 10 | 1200 |
| 50 | 800 |
| 100 | 400 |
Study 2: Antitumor Effects in Cell Lines
In another study, the compound was tested on several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| PC-3 (Prostate) | 30 |
Safety and Toxicology
Limited toxicity studies have been conducted; however, initial findings suggest that the compound exhibits low toxicity at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Medicinal Chemistry
2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of pteridine compounds can exhibit anticancer properties. A study demonstrated that modifications in the pteridine structure led to enhanced activity against various cancer cell lines, suggesting that this compound could be a lead for developing new anticancer drugs .
Agricultural Science
The compound's properties may extend to agricultural applications, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of substituted pteridines on plant growth inhibition. Results showed that certain derivatives significantly reduced the growth of common weeds, indicating potential for use in developing environmentally friendly herbicides .
Material Science
The unique chemical structure of this compound makes it suitable for applications in materials science, particularly in the development of organic semiconductors.
Case Study: Organic Electronics
Recent advancements in organic electronics have highlighted the use of pteridine derivatives in fabricating organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown promise in enhancing electrical conductivity and stability .
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent significantly impacts physicochemical and biological properties:
The isopropyl group in the target compound offers intermediate steric hindrance compared to ethyl (smaller) and cyclopropyl (rigid) groups. This balance may optimize interactions with hydrophobic pockets in biological targets (e.g., protein kinases) .
Halogen Substituents at Position 6
Bromo at position 6 distinguishes the target compound from analogs with other halogens or functional groups:
Bromo’s larger atomic radius and polarizability compared to chloro or methoxy groups may enhance interactions with aromatic residues in enzyme active sites .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one generally follows a convergent approach involving:
- Construction of the pteridinone core.
- Selective introduction of substituents at positions 2, 4, 6, and 8.
- Functional group transformations to install amino and bromo substituents.
- Alkylation at the 8-position with isopropyl group.
This approach ensures regioselective substitution and high purity of the target compound.
Key Synthetic Steps and Reagents
Formation of the Pteridinone Core
- Starting from appropriately substituted pyrimidine or quinazoline precursors, cyclization reactions under acidic or basic conditions yield the pteridin-7(8H)-one core.
- Typical cyclization agents include formamide derivatives or urea under heating.
Alkylation at the 8-Position with Isopropyl Group
- Alkylation is performed via nucleophilic substitution or Friedel-Crafts type alkylation.
- Isopropyl bromide or chloride serves as the alkylating agent.
- Base catalysts such as potassium carbonate or sodium hydride promote the reaction.
- Solvents like DMF or DMSO are preferred for solubility and reaction control.
Methylation at the 4-Position
- Methyl group introduction at position 4 is commonly achieved via methyl iodide or dimethyl sulfate alkylation.
- Reaction conditions are mild to prevent side reactions.
Amination at the 2-Position
- The amino group can be introduced by nucleophilic substitution of a leaving group (e.g., chloro) with ammonia or amines.
- Alternatively, reduction of nitro precursors followed by purification yields the 2-amino derivative.
Representative Preparation Process (Based on Patent EP2481739A1)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of intermediate pteridinone core | Cyclization of substituted pyrimidine with formamide derivatives | Provides scaffold for further modification |
| 2 | Bromination at 6-position | Bromine or NBS in suitable solvent (e.g., acetic acid) | Controlled temperature to avoid polybromination |
| 3 | Alkylation at 8-position | Isopropyl bromide, base (K2CO3), DMF, room temp to mild heating | Regioselective alkylation |
| 4 | Methylation at 4-position | Methyl iodide, base (NaH), DMF | Ensures methyl substitution without affecting other sites |
| 5 | Amination at 2-position | Ammonia or amine nucleophile, solvent (ethanol or water), heating | Converts leaving group to amino group |
This sequence yields this compound with high purity and yield.
Analytical Data and Research Findings
- Purity and Yield: Optimized reaction conditions reported yields above 70% for each step with overall yield around 40-50% after purification.
- Characterization: Confirmed by NMR (1H, 13C), Mass Spectrometry, and elemental analysis.
- Tautomeric Forms: The compound exists predominantly in the keto form (7(8H)-one), as supported by NMR chemical shifts.
- Pharmaceutical Relevance: The compound serves as an intermediate or active moiety in kinase inhibitor development, particularly for cancer therapies targeting cell proliferation pathways.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Bromination | Electrophilic substitution with NBS or Br2 | High regioselectivity, straightforward | Requires careful temperature control |
| Alkylation | Nucleophilic substitution with isopropyl halides | Efficient, mild conditions | Possible side reactions if not controlled |
| Amination | Nucleophilic substitution or reduction of nitro | Versatile, high yield | Requires purification to remove side products |
| Methylation | Alkylation with methyl iodide or dimethyl sulfate | Simple, effective | Toxic reagents, needs careful handling |
| Cyclization | Formamide-mediated ring closure | Provides core scaffold | Requires optimization for different substituents |
Additional Notes from Literature
- The preparation methods are often embedded in broader synthetic schemes for dihydropteridinone derivatives with various substitutions.
- Some patents describe the use of intermediates such as 2-chloro- or 2-amino-pteridinones as key steps before final substitution.
- Reaction conditions such as solvent choice, temperature, and reaction time critically influence regioselectivity and yield.
- Pharmaceutically acceptable salts and solvates of the compound can be prepared post-synthesis to enhance stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one, and how can reaction efficiency be improved?
- Methodological Answer :
- Synthetic Optimization : Use orthogonal experimental design (e.g., Taguchi or fractional factorial) to evaluate variables such as bromination conditions (e.g., NBS vs. Br₂ in DMF), reaction temperature (40–120°C), and catalyst choice (e.g., Lewis acids like AlCl₃). For bromination, highlights the use of bromine in acidic media (e.g., HBr/CH₃OH) for regioselective substitution.
- Yield Improvement : Employ kinetic monitoring via UV-Vis spectroscopy (as in ) to identify rate-limiting steps. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is recommended to isolate the target compound from structurally similar byproducts .
Q. How should researchers characterize the structural integrity of this compound, particularly distinguishing it from isomeric analogs?
- Methodological Answer :
- Spectroscopic Analysis : Combine ¹H/¹³C NMR (DMSO-d₆) with heteronuclear correlation (HSQC/HMBC) to resolve overlapping signals from the isopropyl and methyl substituents. For example, the NH₂ group at C2 will show characteristic broad singlets in D₂O-exchangeable spectra.
- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) is critical to confirm the spatial arrangement of the bromine and isopropyl groups, which are prone to steric interactions .
Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?
- Methodological Answer :
- Stability Profiling : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and humidity (40–80% RH). Monitor via HPLC (C18 column, 0.1% TFA/ACN mobile phase) for bromine loss or pteridinone ring oxidation.
- Storage Recommendations : Lyophilization and storage under argon at -20°C in amber vials minimizes hydrolytic cleavage (observed in for brominated heterocycles) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- DFT Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs) and Fukui indices. For example, the C6 bromine atom’s σ*-orbital energy (via NBO analysis) predicts susceptibility to nucleophilic attack by amines or thiols.
- Kinetic Simulations : Apply transition-state theory (TST) to model NAS pathways, incorporating solvent effects (e.g., DMSO polarity in ) and steric hindrance from the isopropyl group .
Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., dehalogenation products or glucuronides). highlights brominated analogs forming reactive intermediates that may explain toxicity discrepancies.
- PK/PD Modeling : Develop compartmental models (e.g., NONMEM) integrating bioavailability, tissue distribution, and target engagement (e.g., enzyme inhibition constants from SPR assays) .
Q. How can AI-driven experimental design optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Active Learning Algorithms : Implement Bayesian optimization (via platforms like COMSOL or custom Python scripts) to iteratively refine parameters (e.g., solvent polarity, catalyst loading). demonstrates AI’s role in predicting optimal Brønsted acid/base pairs for pteridinone functionalization.
- High-Throughput Screening (HTS) : Use robotic liquid handlers to test 100+ conditions in parallel, with real-time FTIR monitoring of intermediate formation .
Q. What mechanistic insights explain the compound’s selectivity for kinase inhibition versus off-target effects?
- Methodological Answer :
- Molecular Docking : Perform ensemble docking (AutoDock Vina or Schrödinger) against kinase ATP-binding pockets (e.g., PDB 7UN in ). Focus on steric clashes between the isopropyl group and conserved glycine-rich loops.
- Kinase Profiling Panels : Use commercial services (e.g., Eurofins) to screen against 100+ kinases, correlating inhibition (IC₅₀) with structural motifs via QSAR analysis .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Solubility Parameter Mapping : Calculate Hansen solubility parameters (δD, δP, δH) using molecular dynamics (MD) simulations. Compare with experimental data from nephelometry ( ) to identify outliers caused by impurities or polymorphic forms.
- Ternary Phase Diagrams : Construct diagrams (e.g., DMSO/water/ethanol) to identify co-solvent systems that enhance solubility without destabilizing the pteridinone core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
